N-(5-amino-2-methylphenyl)-2-iodobenzamide
Description
Overview of Benzamide (B126) Derivatives in Contemporary Organic and Medicinal Chemistry Research
Benzamide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide array of biological activities. nih.gov Their structural framework is a recurring motif in a multitude of pharmaceuticals, owing to the amide bond's stability and its capacity to form hydrogen bonds, which are crucial for molecular recognition at biological targets. acs.org Researchers have successfully developed benzamide-based drugs with applications as anti-inflammatory, anticancer, and antimicrobial agents. nih.govacs.org The versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.
Significance of Iodinated Aromatic Scaffolds as Synthetic Intermediates and Functional Moieties
Iodinated aromatic compounds are highly valued in organic synthesis, primarily for their utility as versatile intermediates. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the straightforward introduction of diverse functional groups onto the aromatic ring. beilstein-journals.org The strategic placement of an iodine atom on an aromatic scaffold, as seen in N-(5-amino-2-methylphenyl)-2-iodobenzamide, opens up a plethora of possibilities for the synthesis of more complex molecules with potential applications in materials science and pharmacology.
Contextualizing this compound within Emerging Research Paradigms
The specific architecture of this compound, which combines a substituted benzamide with an iodinated phenyl ring and a further substituted aniline (B41778) moiety, places it within the ambit of advanced chemical research. While specific studies on this exact compound are not extensively documented in publicly available literature, its structural components suggest a high potential for further investigation.
The exploration of complex substituted benzamide structures is driven by the quest for new molecules with enhanced biological activity and selectivity. The introduction of various substituents onto the benzamide core can significantly influence the molecule's conformation, electronic properties, and ability to interact with biological targets. For instance, the presence of an amino group can modulate a compound's solubility and basicity, while a methyl group can impact its metabolic stability and binding affinity. The intricate substitution pattern in this compound is indicative of a design strategy aimed at creating a molecule with specific and potentially novel pharmacological properties.
The structural motifs present in this compound suggest its relevance in both chemical biology and catalysis. In chemical biology, such molecules can serve as probes to investigate biological processes or as starting points for the development of new therapeutic agents. The substituted aniline and benzamide moieties are known to interact with various enzymes and receptors. nih.gov
In the field of catalysis, the presence of the iodinated ring is particularly significant. Iodinated benzamides can be precursors to organometallic complexes that may exhibit catalytic activity. nih.gov The amide functionality itself can act as a directing group in transition-metal-catalyzed C-H activation reactions, facilitating the synthesis of complex molecular architectures. nih.gov
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C14H13IN2O |
| Monoisotopic Mass | 352.00726 Da |
| SMILES | CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2I |
| InChI | InChI=1S/C14H13IN2O/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) |
| InChIKey | KQZGIMVVOASONK-UHFFFAOYSA-N |
| Predicted XlogP | 3.1 |
Data sourced from PubChem and is predicted unless otherwise stated. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZGIMVVOASONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 5 Amino 2 Methylphenyl 2 Iodobenzamide and Analogues
Amide Bond Formation Strategies for Substituted Benzamides
The creation of the amide bond is a cornerstone of organic synthesis. unimi.itnih.gov For a target molecule like N-(5-amino-2-methylphenyl)-2-iodobenzamide, this involves coupling 2-iodobenzoic acid with 4-methyl-3-nitroaniline (B15663), followed by reduction of the nitro group, or directly with 3-amino-4-methylaniline, though protecting the more nucleophilic amino group might be necessary.
Direct thermal amidation between a carboxylic acid and an amine is energetically demanding. unimi.it Therefore, the acylation of an aminophenyl derivative is typically achieved by activating the carboxylic acid. A common method involves converting 2-iodobenzoic acid into a more reactive acyl halide, such as 2-iodobenzoyl chloride. This can be accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with the amine (e.g., 3-amino-4-methylaniline) under basic conditions to form the desired amide bond.
Alternatively, 2-iodobenzoic acid can be converted to an acid anhydride, which then serves as the acylating agent. These activated forms enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. researchgate.net
Modern amide synthesis frequently employs coupling agents that facilitate bond formation under mild conditions. Carbodiimides are a prominent class of such reagents. wikipedia.orgthermofisher.com Compounds like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid. thermofisher.compeptide.com
The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate is then susceptible to nucleophilic attack by the amine, yielding the amide product and a urea (B33335) byproduct (e.g., dicyclohexylurea for DCC). wikipedia.org
To enhance yields and minimize side reactions, such as the formation of N-acylurea or racemization in chiral substrates, additives are often included. wikipedia.org N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) can react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still highly reactive toward amines. thermofisher.comluxembourg-bio.com
| Reagent | Acronym | Byproduct Solubility | Key Features |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Insoluble in most organic solvents | Inexpensive and effective; byproduct removed by filtration. wikipedia.org |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble | Ideal for aqueous reactions; byproduct removed by aqueous extraction. thermofisher.compeptide.com |
| Diisopropylcarbodiimide | DIC | Soluble in common organic solvents | Liquid reagent, easy to handle; often used in solid-phase synthesis. peptide.com |
Introduction of the Iodine Moiety
An alternative synthetic strategy involves forming the N-(5-amino-2-methylphenyl)benzamide core first, followed by the introduction of iodine onto the benzoyl ring.
The direct iodination of benzamide (B126) precursors can be achieved through electrophilic aromatic substitution. Traditional methods for iodination often employ molecular iodine (I₂) in the presence of an oxidizing agent to generate a more potent electrophilic iodine species. A classic system involves the use of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in an acidic medium, which generates I₂ in situ.
However, the benzamide ring is deactivated, making electrophilic substitution challenging. Modern methods often rely on transition metal catalysis to achieve high regioselectivity under milder conditions. acs.org Various catalytic systems using palladium, iridium, or iron have been developed for the ortho-C–H iodination of benzamides. acs.orgnih.govnih.gov For example, iridium catalysts have been shown to selectively direct the iodination of benzamides to the ortho position using N-iodosuccinimide (NIS) as the iodine source. acs.orgnih.gov Similarly, palladium-catalyzed C-H iodination can be directed by the amide group to achieve ortho-selectivity using molecular iodine as the oxidant. nih.gov
| Catalyst | Iodine Source | Typical Conditions | Reference |
|---|---|---|---|
| [Cp*Ir(H₂O)₃]SO₄ | N-Iodosuccinimide (NIS) | HFIP, TFA (additive) | acs.orgnih.gov |
| Pd(OAc)₂ | I₂ | DMSO, CsOAc | nih.gov |
| FeCl₃ | N-Iodosuccinimide (NIS) | Ionic Liquid or Dichloromethane | acs.org |
The synthesis of iodobenzamides can also be accomplished via a halogen exchange (Halex) reaction, most notably the Finkelstein reaction. manac-inc.co.jp This method involves substituting a different halogen, typically bromine or chlorine, with iodine. manac-inc.co.jp For the synthesis of this compound, a precursor such as N-(5-amino-2-methylphenyl)-2-bromobenzamide would be treated with an iodide salt, like sodium iodide (NaI) or potassium iodide (KI).
These reactions are often performed in a polar aprotic solvent, such as acetone (B3395972) or DMF, which helps to solubilize the iodide salt while the resulting sodium or potassium bromide/chloride precipitates, driving the reaction to completion. manac-inc.co.jp For aromatic substrates, the reaction can be sluggish and may require a catalyst, typically a copper(I) salt, to facilitate the nucleophilic aromatic substitution. manac-inc.co.jp The presence of electron-withdrawing groups on the aromatic ring can also accelerate the reaction. manac-inc.co.jp
Strategies for Derivatization of the N-(5-amino-2-methylphenyl) Moiety
The primary amino group on the N-(5-amino-2-methylphenyl) moiety offers a versatile handle for creating a library of analogues. Standard chemical transformations can be applied to modify this functional group, allowing for systematic structure-activity relationship (SAR) studies. nih.govspringernature.com
Key derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides introduces various acyl groups, forming a secondary amide. This is a common method for producing N-acetylated derivatives. nih.gov
Alkylation: Reductive amination with aldehydes or ketones or direct reaction with alkyl halides can introduce alkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides.
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). The resulting diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as -OH, -CN, -Cl, -Br, and others.
| Reaction Type | Reagent(s) | Functional Group Formed |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) or Anhydride | Amide (-NH-CO-R) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) |
| Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |
| Diazotization then Substitution | 1. NaNO₂, HCl 2. CuX (X=Cl, Br, CN) | Aryl Halide, Nitrile, etc. |
Selective Functionalization of the Amino Group
The primary amino group in this compound is a key site for chemical modification, allowing for the introduction of various substituents to modulate the compound's properties. One common strategy involves the acylation of this amino group. For instance, treatment with different acyl chlorides or anhydrides in the presence of a base can yield a range of N-acyl derivatives. This selective acylation is possible due to the higher nucleophilicity of the primary amino group compared to the amide nitrogen.
Another important functionalization is the conversion of the amino group into a diazonium salt. This can be achieved by reacting this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, such as Sandmeyer reactions to introduce cyano, halo, or hydroxyl groups, or azo coupling reactions to form azo dyes.
Below is a table summarizing some selective functionalization reactions of the amino group:
| Reagent(s) | Product Type | Reaction Conditions |
| Acyl chloride/Base | N-Acyl derivative | Anhydrous solvent, room temperature |
| Anhydride/Base | N-Acyl derivative | Anhydrous solvent, gentle heating |
| NaNO₂, HCl | Diazonium salt | 0-5 °C |
| Diazonium salt, CuCN | Nitrile derivative | Sandmeyer reaction |
| Diazonium salt, CuBr | Bromo derivative | Sandmeyer reaction |
Modifications of the Methylphenyl Substituent
The methyl group on the phenyl ring also offers a site for chemical modification, although it is generally less reactive than the amino group. Radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, can be employed to introduce a halogen to the methyl group, forming a benzylic halide. This benzylic halide can then serve as a precursor for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Oxidation of the methyl group to a carboxylic acid is another possible modification. This can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting carboxylic acid can then be further derivatized, for instance, through esterification or amidation, providing another avenue for creating diverse analogues.
Synthesis of this compound Analogues
The synthesis of analogues of this compound can be achieved by modifying the substituents on either of the two aromatic rings. These modifications are instrumental in structure-activity relationship (SAR) studies.
Variation of the Benzoyl Ring Substituents
The synthesis of analogues with varied substituents on the benzoyl ring typically starts with a substituted 2-iodobenzoic acid. This substituted acid can then be converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with 4-methyl-3-nitroaniline, followed by the reduction of the nitro group, yields the desired this compound analogue. A variety of substituents, including electron-donating and electron-withdrawing groups, can be introduced onto the benzoyl ring using this approach.
The following table outlines the synthesis of some analogues with different benzoyl ring substituents:
| 2-Iodobenzoic Acid Derivative | Amine | Final Analogue |
| 2-Iodo-4-methoxybenzoic acid | 4-Methyl-3-nitroaniline | N-(5-amino-2-methylphenyl)-2-iodo-4-methoxybenzamide |
| 2-Iodo-5-nitrobenzoic acid | 4-Methyl-3-nitroaniline | N-(5-amino-2-methylphenyl)-2-iodo-5-nitrobenzamide |
| 4-Chloro-2-iodobenzoic acid | 4-Methyl-3-nitroaniline | N-(5-amino-2-methylphenyl)-4-chloro-2-iodobenzamide |
Modification of the Iodophenyl Amine Substituent
Analogues can also be synthesized by altering the substituents on the aminophenyl ring. For example, to synthesize N-(5-amino-2-iodophenyl)benzamide, one would start with 2,4-dinitroiodobenzene. A nucleophilic aromatic substitution reaction with an amine, followed by selective reduction of one nitro group and subsequent amidation and reduction of the second nitro group, can yield the target compound.
Similarly, for the synthesis of N-(5-amino-2-fluorophenyl)-2-iodobenzamide, the starting material would be a suitably substituted fluoroaniline (B8554772) derivative. The general synthetic route would involve the coupling of this aniline (B41778) with 2-iodobenzoyl chloride. The presence of different halogens on the aminophenyl ring can significantly influence the electronic properties and conformational preferences of the molecule.
Chemical Reactivity and Mechanistic Investigations of N 5 Amino 2 Methylphenyl 2 Iodobenzamide
Reactivity of the Iodine Atom in Ortho-Substituted Benzamides
The iodine substituent on the benzamide (B126) ring is a versatile handle for a variety of synthetic transformations. Its relatively weak C-I bond and its ability to participate in oxidative addition reactions with transition metals are central to its reactivity.
Role in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The ortho-iodobenzamide moiety is a classic precursor for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. The electron-donating nature of the amino and methyl groups on the N-phenyl ring can influence the reactivity of the C-I bond by modulating the electron density of the entire molecule.
Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings are expected to proceed at the iodo position, allowing for the introduction of a wide array of substituents. For instance, in analogous systems, palladium-catalyzed coupling reactions are frequently employed to forge new C-C bonds.
Table 1: Representative Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions with Aryl Iodides
| Coupling Reaction | Reagents and Conditions | Product Type |
| Suzuki Coupling | Aryl or vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water) | Biaryl or aryl-alkene |
| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), solvent (e.g., DMF) | Aryl-substituted alkene |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | Aryl-substituted alkyne |
Similarly, carbon-heteroatom bond formation, particularly C-N and C-O bond formation, is readily achievable. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming such bonds with aryl halides. researchgate.netscispace.com
Participation in Metal-Catalyzed Transformations (e.g., Copper(II)-Catalyzed Tandem Reactions)
The proximity of the amide N-H bond to the ortho-iodo substituent in N-(5-amino-2-methylphenyl)-2-iodobenzamide makes it an ideal substrate for metal-catalyzed tandem or domino reactions. Copper catalysis is particularly prevalent in facilitating intramolecular cyclizations of ortho-iodobenzamides. rsc.orgacs.org These reactions often proceed via an initial N-arylation (Ullmann-type coupling) followed by a subsequent cyclization event. researchgate.netacs.org
For instance, the copper-catalyzed reaction of 2-iodobenzamides with various nucleophiles can lead to the formation of fused heterocyclic systems. A plausible pathway involves the initial formation of a copper-amide complex, followed by oxidative addition of the aryl iodide to the copper center. Subsequent reductive elimination would then lead to the cyclized product.
Table 2: Examples of Copper-Catalyzed Tandem Reactions of 2-Iodobenzamides
| Reactant | Catalyst/Reagents | Product | Reference |
| 2-Iodobenzamide (B1293540) and 2-Iodobenzylcyanide | CuI, Cs₂CO₃ | Benzo-fused pyridoindolone | researchgate.net |
| N-Substituted 2-iodobenzamide and Enaminone | CuI, K₂CO₃ | Quinazolinone | rsc.org |
The presence of the free amino group on the N-phenyl ring of the target molecule could also participate in these tandem reactions, potentially leading to more complex polycyclic structures.
Potential for Hypervalent Iodine Chemistry
The iodine atom in this compound can be oxidized to higher valence states, typically +3 (iodinane) or +5 (iodorane), to form hypervalent iodine reagents. princeton.edunih.govresearchgate.net These reagents are known for their unique reactivity as mild and selective oxidizing agents and their ability to facilitate a variety of synthetic transformations. princeton.edunih.govscripps.edu
The synthesis of a hypervalent iodine(III) species from the target molecule would likely involve oxidation with reagents such as peracetic acid or potassium persulfate. The resulting compound, for example, a (diacetoxyiodo)benzamide derivative, could then be used in various applications, including oxidative cyclizations. The amide group, being in close proximity to the hypervalent iodine center, could act as an internal nucleophile, leading to the formation of heterocyclic products. researchgate.net
Reactivity of the Amide Linkage
The amide bond in this compound, while generally stable, can undergo a range of chemical transformations under specific conditions. Its reactivity is influenced by the electronic properties of both the benzoyl and the aminomethylphenyl moieties.
Hydrolysis and Transamidation Studies
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. libretexts.org
Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. researchgate.net
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org
The presence of the electron-donating amino and methyl groups on the N-phenyl ring may slightly decrease the rate of hydrolysis compared to unsubstituted N-phenylbenzamide by increasing the electron density on the amide nitrogen.
Transamidation , the exchange of the amine portion of an amide, is another important reaction. This transformation is often challenging due to the stability of the amide bond but can be facilitated by metal catalysts or by activation of the amide bond. rsc.org
Intramolecular Cyclization Pathways
The structure of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The amino group on the N-phenyl ring can act as an internal nucleophile, attacking either the electrophilic carbonyl carbon of the amide or participating in a reaction involving the ortho-iodo group.
One potential pathway is an intramolecular nucleophilic attack of the amino group on the amide carbonyl, which could be promoted under acidic or basic conditions to form a seven-membered ring. However, a more plausible and widely documented cyclization pathway for related compounds involves the participation of the ortho-halogen. For instance, palladium or copper-catalyzed intramolecular C-N bond formation between the amino group and the iodo-substituted ring is a common strategy for the synthesis of acridones and related heterocycles. rsc.orgresearchgate.net
Table 3: Potential Intramolecular Cyclization Products from this compound
| Reaction Type | Conditions | Potential Product |
| Intramolecular Amination | Pd or Cu catalyst, base | Dibenzo[b,f] researchgate.netlibretexts.orgazepin-11(10H)-one derivative |
| Pictet-Spengler type reaction | Acid catalyst, with a proximal aldehyde | Fused isoquinoline (B145761) derivative |
| Radical Cyclization | Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | Phenanthridinone derivative |
The specific reaction conditions would determine the favored cyclization pathway and the resulting heterocyclic scaffold.
Reactivity of the Primary Amino Group in the Anilino Moiety
The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic and susceptible to reactions with a wide range of electrophiles. The presence of the electron-donating methyl group ortho to the amide linkage and meta to the amino group slightly enhances the electron density on the aniline (B41778) ring, thereby modulating the nucleophilicity of the amino group.
The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding imines, commonly known as Schiff bases. This reaction typically proceeds via a carbinolamine intermediate which then dehydrates to yield the final product. The reaction is generally reversible and often requires acid catalysis and the removal of water to drive the equilibrium towards the product.
Furthermore, acylation of the primary amino group with acylating agents like acid chlorides or anhydrides leads to the formation of a diamide. This reaction highlights the nucleophilic character of the amino group.
Table 1: Representative Condensation Reactions
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Benzaldehyde | N-(5-(benzylideneamino)-2-methylphenyl)-2-iodobenzamide | Imine Formation |
| This compound | Acetone (B3395972) | N-(5-(isopropylideneamino)-2-methylphenyl)-2-iodobenzamide | Imine Formation |
| This compound | Acetic Anhydride | N-(5-acetamido-2-methylphenyl)-2-iodobenzamide | Acylation |
The primary amino group serves as an effective nucleophile in various substitution reactions. These include alkylation with alkyl halides and participation in transition-metal-catalyzed cross-coupling reactions to form new carbon-nitrogen bonds.
Prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation, which are powerful methods for the formation of aryl-nitrogen bonds. wikipedia.orgwikipedia.org In these reactions, the amino group of this compound would react with an aryl halide in the presence of a suitable metal catalyst (typically palladium or copper) and a base. wikipedia.orgwikipedia.org The choice of ligands for the metal catalyst is crucial for the efficiency of these transformations. libretexts.org
Table 2: Nucleophilic Substitution and Cross-Coupling Reactions
| Reaction Type | Reactant | Reagent | Catalyst/Base | Product |
|---|---|---|---|---|
| Alkylation | This compound | Methyl Iodide | K₂CO₃ | N-(5-(methylamino)-2-methylphenyl)-2-iodobenzamide |
| Buchwald-Hartwig Amination | This compound | Bromobenzene | Pd₂(dba)₃ / BINAP / NaOtBu | N-(5-(phenylamino)-2-methylphenyl)-2-iodobenzamide |
| Ullmann Condensation | This compound | Iodobenzene | CuI / L-proline / K₂CO₃ | N-(5-(phenylamino)-2-methylphenyl)-2-iodobenzamide |
Elucidation of Reaction Mechanisms
Understanding the mechanisms of the reactions involving this compound is essential for controlling reaction outcomes and designing synthetic pathways.
In condensation reactions with carbonyl compounds, the key intermediate is a hemiaminal or carbinolamine, formed by the nucleophilic attack of the amino group on the carbonyl carbon. This intermediate is generally unstable and readily eliminates a molecule of water to form the stable imine product.
For transition metal-catalyzed reactions like the Buchwald-Hartwig amination, the reaction proceeds through a catalytic cycle involving several key palladium intermediates. The cycle is generally believed to start with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium amide complex. The final step is reductive elimination, which yields the desired N-aryl product and regenerates the Pd(0) catalyst. libretexts.org
The concepts of kinetic and thermodynamic control can be pertinent in potential intramolecular reactions of this compound. wikipedia.orglibretexts.org The presence of the amino group and the ortho-iodo substituent on the benzamide moiety sets the stage for potential intramolecular cyclization reactions, such as an intramolecular Ullmann-type coupling, to form a tricyclic system.
Under such conditions, two different cyclized products could potentially be formed. The kinetically controlled product would be the one that is formed faster due to a lower activation energy, while the thermodynamically controlled product would be the more stable one. quimicaorganica.org Reaction conditions such as temperature and reaction time can be manipulated to favor one product over the other. wikipedia.orglibretexts.org Lower temperatures and shorter reaction times generally favor the kinetic product, whereas higher temperatures and longer reaction times allow for equilibrium to be established, favoring the formation of the more stable thermodynamic product. quimicaorganica.org
The substituents on both aromatic rings of this compound play a significant role in directing its reactivity.
On the Anilino Moiety: The primary amino group (-NH₂) is an activating, ortho-, para-directing group. The methyl group (-CH₃) is also an activating, ortho-, para-directing group due to positive induction and hyperconjugation. The combined effect of these groups enhances the nucleophilicity of the amino group and influences the regioselectivity of further electrophilic aromatic substitution reactions on this ring.
On the Benzoyl Moiety: The iodine atom (-I) is a deactivating, ortho-, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. The amide linkage (-CONH-) is a deactivating, meta-directing group. The presence of the iodine atom at the ortho position makes this site susceptible to metal-catalyzed cross-coupling reactions and provides a handle for further functionalization. The electronic nature of these substituents can influence the rate and feasibility of reactions involving this part of the molecule.
Spectroscopic Characterization and Crystallographic Analysis of N 5 Amino 2 Methylphenyl 2 Iodobenzamide
The definitive identification and structural elucidation of synthetic compounds are foundational to chemical research. For N-(5-amino-2-methylphenyl)-2-iodobenzamide, a combination of advanced spectroscopic methods and crystallographic analyses provides a comprehensive understanding of its molecular architecture, both in solution and in the solid state. These techniques confirm the covalent bonding framework and offer deep insights into the compound's three-dimensional conformation and supramolecular assembly.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. A typical DFT analysis of N-(5-amino-2-methylphenyl)-2-iodobenzamide would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement.
From this optimized structure, various electronic properties would be calculated. These include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.
Furthermore, an analysis of the electrostatic potential (ESP) mapped onto the electron density surface would reveal the distribution of charge within the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.
Prediction of Spectroscopic Properties (e.g., NMR, IR chemical shifts)
Quantum chemical calculations are also employed to predict the spectroscopic signatures of molecules. For this compound, DFT calculations could be used to compute its theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
The calculation of vibrational frequencies provides a theoretical IR spectrum, which can be compared with experimental data to confirm the molecular structure. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule's chemical bonds.
Similarly, NMR chemical shifts for the ¹H and ¹³C atoms in the molecule can be predicted. These theoretical shifts are valuable for interpreting experimental NMR spectra and for confirming the assignment of signals to specific atoms within the molecular structure.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the physical movements and conformational changes of molecules over time.
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable bonds, which means it can exist in various spatial arrangements, or conformations. Conformational analysis would be performed to identify the most stable conformers and to understand the energy barriers between them. This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry.
Simulation of Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvents. By simulating the molecule's interactions with solvent molecules over a period of time, researchers can observe how the solvent affects its preferred conformation and flexibility.
In Silico Prediction of Chemical Reactivity and Selectivity
Computational methods can also predict how a molecule is likely to react. By analyzing the electronic structure and other calculated properties, it is possible to identify the most probable sites for chemical attack. For example, the regions of highest and lowest electrostatic potential can indicate where the molecule is most likely to act as a nucleophile or an electrophile. Additionally, Fukui functions can be calculated to provide a more detailed prediction of local reactivity and selectivity for different types of chemical reactions.
Structure Activity Relationship Sar Studies in Molecular Recognition and Reactivity
Impact of Structural Modifications on Chemical Reactivity Profiles
The chemical reactivity of N-(5-amino-2-methylphenyl)-2-iodobenzamide is significantly influenced by its structural components. The iodine atom on the benzoyl moiety is a key feature, rendering the molecule susceptible to various coupling reactions, particularly those catalyzed by transition metals like palladium.
Systematic modifications to the substituents on both aromatic rings can have a profound impact on the reactivity of the C-I bond. The electronic nature of these substituents plays a crucial role.
| Modification | Effect on Reactivity of C-I Bond | Rationale |
| Electron-withdrawing group on the N-phenyl ring | Increased | Enhances the electrophilicity of the carbon atom attached to iodine. |
| Electron-donating group on the N-phenyl ring | Decreased | Reduces the electrophilicity of the carbon atom attached to iodine. |
| Introduction of bulky groups near the amide linkage | Decreased | Steric hindrance can impede the approach of reactants to the C-I bond. |
These modifications allow for the fine-tuning of the molecule's reactivity, which is a critical aspect in the synthesis of more complex derivatives and in its potential applications in areas like organic synthesis and materials science.
Systematic Investigations of Substituent Effects on Molecular Interactions
The non-covalent interactions of this compound with its molecular environment are dictated by the nature and position of its substituents. The amino and methyl groups on one phenyl ring and the iodine atom on the other create a specific electrostatic and steric profile that governs its binding to biological targets or its self-assembly properties.
Research into related benzamide (B126) structures has shown that the introduction of different functional groups can significantly alter their binding characteristics. For instance, the substitution pattern on the phenyl rings can influence hydrogen bonding, van der Waals interactions, and π-π stacking.
| Substituent | Position | Impact on Molecular Interactions |
| Amino (-NH2) | 5-position of the N-phenyl ring | Can act as a hydrogen bond donor, crucial for interactions with biological macromolecules. |
| Methyl (-CH3) | 2-position of the N-phenyl ring | Can provide favorable van der Waals contacts and influence the torsional angle between the two rings. |
| Iodine (-I) | 2-position of the benzoyl ring | Can participate in halogen bonding, a directional interaction with nucleophilic atoms, and also contributes to the overall lipophilicity. |
By systematically varying these substituents, researchers can map the interaction landscape of the molecule and identify key features responsible for specific binding events.
Rational Design Principles for Modulating Binding Affinity to Specific Molecular Targets
The principles of rational drug design can be applied to the this compound scaffold to develop derivatives with high affinity and selectivity for specific molecular targets, such as enzymes or receptors. This process often involves leveraging structural information from the target to design molecules that fit precisely into the binding site. The benzamide core is a common motif in many biologically active compounds, including kinase inhibitors.
The design of potent inhibitors often focuses on establishing key interactions with the target protein. For instance, in the context of kinase inhibition, the amide group can form crucial hydrogen bonds with the hinge region of the kinase domain.
| Design Strategy | Rationale | Potential Outcome |
| Modification of the amino group | To optimize hydrogen bonding interactions with the target. | Enhanced binding affinity and selectivity. |
| Introduction of different substituents on the N-phenyl ring | To explore additional binding pockets and improve physicochemical properties. | Improved potency and pharmacokinetic profile. |
| Replacement of the 2-iodobenzoyl moiety with other substituted aryl or heteroaryl groups | To probe different regions of the binding site and modulate selectivity. | Altered target profile and potential for novel biological activities. |
Computational modeling and structural biology are invaluable tools in this rational design process, allowing for the in-silico prediction of binding modes and affinities before embarking on chemical synthesis.
Correlation between Chemical Structure and Mechanistic Pathways in Catalysis
The 2-iodobenzamide (B1293540) moiety of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The mechanism of these reactions is intricately linked to the structure of the substrates and ligands.
The electronic and steric properties of the substituents on the N-(5-amino-2-methylphenyl) portion of the molecule can influence the rate-determining step of the catalytic cycle, which is often the oxidative addition of the aryl iodide to the palladium(0) complex.
| Structural Feature | Influence on Catalytic Mechanism |
| Electron-donating groups on the N-phenyl ring | May facilitate oxidative addition by increasing the electron density on the aryl iodide. |
| Steric hindrance around the amide linkage | Can affect the coordination of the substrate to the palladium center. |
| Nature of the phosphine ligand on the palladium catalyst | Plays a critical role in stabilizing the palladium intermediates and promoting reductive elimination. |
Understanding these correlations is essential for optimizing reaction conditions and developing more efficient catalytic systems for the synthesis of complex molecules derived from the this compound scaffold.
In-depth Analysis of this compound in Advanced Chemical Research
Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of published research specifically detailing the applications of the chemical compound This compound within the advanced chemical and mechanistic research areas outlined in the requested article structure.
The specified topics, including its use as a precursor for complex heterocyclic architectures like indenoisoquinoline and benzopyridoindolone, its role as a catalytic species or ligand in organic transformations, and its development as a chemical probe, represent significant and active areas of chemical science. However, literature searches did not yield specific studies or data sets pertaining to "this compound" for these applications.
While the broader classes of compounds, such as 2-iodobenzamides and aminophenyl derivatives, are known to participate in such reactions, the specific combination of substituents in "this compound" does not appear in the available research for the outlined contexts. For instance, various substituted 2-iodobenzamides have been explored as precursors for hypervalent iodine catalysts, and numerous amino-functionalized molecules serve as ligands in transition metal catalysis. Similarly, intramolecular cyclization reactions of related iodo- and amino-containing benzamides are a known method for synthesizing heterocyclic systems.
Despite the relevance of the chemical motifs present in "this compound" to these research areas, the absence of specific studies focusing on this exact molecule prevents the generation of a scientifically accurate and verifiable article as per the requested detailed outline. The generation of content would require speculation beyond the scope of existing published findings, which would not meet the required standards of scientific accuracy.
Therefore, the requested article focusing solely on the chemical compound “this compound” in the specified applications cannot be provided at this time due to a lack of available scientific data.
Applications in Advanced Chemical and Mechanistic Research
Development of Chemical Probes for Investigating Biomolecular Mechanisms
Radiolabeling with Iodine Isotopes for Molecular Imaging Probe Development (e.g., Melanin-Specific Probes)
The structure of N-(5-amino-2-methylphenyl)-2-iodobenzamide incorporates an iodine atom, making it a prime candidate for radiolabeling with various iodine isotopes for use in molecular imaging. This process involves replacing the stable iodine atom with a radioactive isotope, transforming the molecule into a radiotracer that can be detected by imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). The choice of iodine isotope is critical and depends on the desired application, balancing factors like half-life, emission type, and energy. rotman-baycrest.on.ca
| Isotope | Half-life | Primary Emission | Primary Energy | Imaging Modality |
|---|---|---|---|---|
| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | 159 keV | SPECT |
| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | 2138 keV (max) | PET |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | 35 keV | Preclinical/In vitro |
| Iodine-131 (¹³¹I) | 8.0 days | Beta (β-), Gamma (γ) | 364 keV (γ) | SPECT/Therapy |
Probes for Mechanistic Investigations of Protein Assembly Modulation (e.g., viral capsid proteins)
Small molecules that can modulate the assembly of protein complexes are invaluable tools for mechanistic research. nih.govscientificarchives.com They allow for the investigation of complex biological processes by either stabilizing or disrupting specific protein-protein interactions. nih.govchemrxiv.org The benzamide (B126) scaffold has emerged as a promising chemical class for developing such probes.
A notable example is the use of benzamide derivatives to study the assembly of the Hepatitis B Virus (HBV) capsid. nih.gov Certain benzamides have been identified as capsid assembly modulators (CAMs) that interact specifically with the HBV core protein. nih.gov These compounds were found to promote the formation of empty capsids, effectively disrupting the normal viral replication cycle where the protein shell would enclose the viral genetic material. nih.gov Mechanistic studies revealed that these molecules bind to a specific pocket at the interface between core protein dimers, interfering with the assembly of proper, RNA-filled nucleocapsids. nih.gov
Given these findings, this compound represents a potential tool for similar mechanistic investigations. Its structure could be systematically modified to probe the specific interactions that govern the assembly of viral capsids or other multi-protein complexes. nih.gov By observing how structural changes affect the assembly process, researchers can gain detailed insights into the forces and conformations required for proper biological function, potentially revealing novel allosteric sites for therapeutic intervention. scientificarchives.com
Tools for Exploring Molecular Interactions with Cellular Proteins (e.g., FtsZ)
The benzamide chemical structure is a key feature in a class of compounds used to explore the function of the bacterial cell division protein, FtsZ. mdpi.comnih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis, forming a dynamic ring (Z-ring) at the division site. nih.govmdpi.com Inhibition of FtsZ function blocks cell division, leading to bacterial filamentation and death, making it an attractive target for novel antibacterial agents. mdpi.commdpi.com
Benzamide derivatives have been identified as potent inhibitors of FtsZ. mdpi.com These molecules act not by binding to the GTP-binding site, which is highly conserved between FtsZ and tubulin, but to a less conserved allosteric site known as the interdomain cleft. nih.govnih.gov This selectivity makes them less likely to be toxic to mammalian cells. nih.gov Compounds like PC190723, a well-studied benzamide derivative, function by hyper-stabilizing FtsZ polymers, which disrupts the dynamic assembly and disassembly required for the Z-ring to constrict and divide the cell. mdpi.com
This compound can serve as a foundational structure for developing probes to explore FtsZ biology. By modifying its substituents, researchers can create a library of related compounds to map the structure-activity relationship of FtsZ inhibition. mdpi.com These tools can be used to investigate differences in the FtsZ interdomain cleft across various bacterial species, aiding in the development of both broad-spectrum and species-specific antibacterial compounds. mdpi.com
| Compound | Target Organism | Reported Activity/Mechanism | Reference |
|---|---|---|---|
| PC190723 | Staphylococcus aureus | Stabilizes FtsZ polymers; MIC of 1 µg/mL. | mdpi.com |
| Benzodioxane-benzamides | Streptococcus pneumoniae | Bactericidal; affects cell division and elongation. | mdpi.com |
| 3-Methoxybenzamide (3-MBA) | Bacillus subtilis | Inhibits cell division, leading to filamentation. | nih.gov |
| TXA707 | Staphylococcus aureus | Potent inhibitor, prodrug developed to improve solubility. | mdpi.com |
Potential as Intermediates in the Synthesis of Advanced Organic Materials
The chemical structure of this compound features several reactive sites that make it a valuable intermediate for the synthesis of more complex molecules and advanced organic materials. The primary amino group (-NH₂) on the methylphenyl ring and the carbon-iodine (C-I) bond on the benzamide ring are key functional handles for further chemical modification.
The amino group can readily undergo reactions such as acylation to form new amide bonds, or it can be used in diazotization reactions to introduce other functional groups. researchgate.net This versatility allows it to be incorporated into larger molecular scaffolds. For instance, related N-phenylbenzamide structures serve as the core for compounds designed as inhibitors of DNA methylation. nih.gov
The 2-iodobenzamide (B1293540) moiety is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. buet.ac.bd The iodine atom is an excellent leaving group in these transformations, enabling the straightforward connection of the benzamide scaffold to a wide variety of other aromatic, heteroaromatic, or vinyl groups. This synthetic utility is crucial for building complex architectures found in pharmaceuticals, functional dyes, and polymers. researchgate.net The combination of these reactive sites makes this compound a versatile building block for combinatorial chemistry and the targeted synthesis of novel organic materials. nih.govbuet.ac.bd
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-aryl benzamides is a cornerstone of organic chemistry, and the drive for greener, more efficient methods is paramount. Future research will likely focus on moving away from traditional coupling reagents that generate stoichiometric waste. One promising area is the development of catalytic direct amidation reactions. While historically challenging, recent advances in catalyst design, including those based on boron or other earth-abundant metals, are making this approach more viable.
Another key trend is the utilization of more sustainable reaction media, such as water or bio-based solvents, to replace volatile organic compounds. For a compound like N-(5-amino-2-methylphenyl)-2-iodobenzamide, this could involve exploring iron-mediated reductive amidation of a nitro precursor in aqueous systems. rsc.org Furthermore, multicomponent reactions, where three or more reactants combine in a single step, offer a highly efficient and atom-economical route to complex molecules. A hypothetical three-component reaction for the target molecule is presented in Table 1.
Table 1: Comparison of Hypothetical Synthetic Routes
| Route | Description | Potential Advantages |
|---|---|---|
| Traditional | Acylation of 4-methyl-3-nitroaniline (B15663) with 2-iodobenzoyl chloride followed by reduction. | Well-established chemistry. |
| Catalytic Amidation | Direct coupling of 2-iodobenzoic acid and 4-methyl-3-aminophenylamine using a catalyst. | Reduced waste, milder conditions. |
| Multicomponent | One-pot reaction of 2-iodobenzoic acid, an amine, and another component. | High atom economy, step efficiency. |
Exploration of Asymmetric Synthesis and Chiral Induction
The introduction of chirality into molecules is crucial for applications in pharmaceuticals and materials science. While this compound itself is not chiral, it can serve as a precursor or scaffold for the synthesis of chiral molecules. Future research could explore the asymmetric synthesis of derivatives of this compound. For instance, the development of bifunctional organocatalysts could enable the enantioselective synthesis of axially chiral benzamides. nih.govnih.gov This involves creating a rotational barrier around the aryl-carbonyl bond, leading to stable atropisomers.
Another avenue is the use of chiral auxiliaries or catalysts to induce stereoselectivity in reactions involving the amino group or the aromatic rings. The synthesis of axially chiral benzamides and anilides has been achieved through the enantiotopic lithiation of prochiral arene chromium complexes, followed by electrophilic substitution, yielding products with high optical purity. acs.orgacs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.govresearchgate.net The synthesis of amides, a frequently performed reaction in the pharmaceutical industry, is well-suited for flow chemistry applications. thieme-connect.deresearchgate.netnih.gov Future work on this compound could involve developing a continuous-flow process for its synthesis. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity.
Furthermore, automated synthesis platforms can be used for the rapid optimization of reaction conditions and the generation of compound libraries for screening purposes. nih.govresearchgate.netwhiterose.ac.ukrsc.org An automated system could be employed to explore a wide range of catalysts, solvents, and temperatures for the synthesis of this compound and its derivatives, significantly accelerating the discovery of optimal synthetic routes.
Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies
For the synthesis of this compound, these techniques could be used to study the mechanism of both traditional and novel synthetic methods, helping to identify rate-limiting steps and potential side reactions. This information is invaluable for process optimization and scale-up.
Deepening Computational Understanding of Molecular Interactions and Reactivity
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental design and saving valuable laboratory time and resources. acs.orgnih.govnih.govtandfonline.com Density Functional Theory (DFT) calculations can be used to study the electronic structure, conformation, and reactivity of this compound. sci-hub.seiucr.org
Molecular docking and molecular dynamics simulations can be employed to investigate the potential interactions of this compound with biological targets, which is particularly relevant for drug discovery applications. nih.govsemanticscholar.orgnih.gov For example, computational studies on aryl benzamide (B126) derivatives have been used to understand their binding modes as allosteric modulators of receptors. nih.govsemanticscholar.org Such studies could reveal the potential of this compound derivatives in various therapeutic areas.
Table 2: Representative Computational Parameters for Benzamide Derivatives
| Parameter | Description | Relevance |
|---|---|---|
| HOMO-LUMO gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and electronic transitions. sci-hub.se |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack. |
| Bond Dissociation Energy (BDE) | Energy required to break a specific bond homolytically. | Assesses the stability of different parts of the molecule. |
Expanding the Scope of this compound as a Versatile Chemical Tool
The presence of multiple functional groups—an amino group, an iodo group, and an amide linkage—makes this compound a potentially versatile building block in organic synthesis. The 2-iodobenzamide (B1293540) moiety is particularly interesting as it can participate in a variety of catalytic and domino reactions. nii.ac.jpbuet.ac.bdrsc.orggoogle.com
Future research is likely to explore the use of this compound in copper-catalyzed domino reactions to synthesize complex heterocyclic structures like quinazolinones. rsc.org The iodine atom can also be utilized in the development of novel hypervalent iodine catalysts for oxidation reactions. nii.ac.jpgoogle.com Furthermore, the amino group can be a handle for further functionalization, allowing for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science. The development of 2-iodobenzamide derivatives as catalysts for CO2 mitigation is also an emerging area of interest. researchgate.net
Q & A
Basic: What are the key synthetic routes for N-(5-amino-2-methylphenyl)-2-iodobenzamide, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves coupling 5-amino-2-methylaniline with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. Reaction conditions include:
- Solvent: Dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions.
- Purification: Column chromatography or recrystallization to isolate the product.
Key challenges include avoiding hydrolysis of the benzoyl chloride intermediate and ensuring regioselective amidation. For analogs, cyclopentanecarbonyl chloride has been used under similar conditions . Patent applications (e.g., Application 277/CHE/2008) emphasize optimizing stoichiometry and temperature for reproducibility .
Basic: How is this compound characterized post-synthesis?
Methodological Answer:
Standard characterization techniques include:
- NMR Spectroscopy: To confirm the aromatic proton environment and amine/amide linkages.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₄H₁₃IN₂O: expected [M+H]⁺ = 377.01).
- Elemental Analysis: Validates purity (>95% by CHN analysis).
Crystallographic methods (e.g., single-crystal X-ray diffraction) resolve 3D structure, as demonstrated for related iodobenzamides (e.g., triclinic system, space group P1 with unit cell parameters a = 9.2242 Å, b = 12.5399 Å) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor binding)?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound stability. Strategies include:
- Dose-Response Curves: Validate activity across multiple concentrations.
- Control Experiments: Test for nonspecific binding using scrambled analogs.
- Metabolic Stability Studies: Assess degradation in biological matrices (e.g., liver microsomes).
For example, conflicting enzyme inhibition results may reflect competitive vs. allosteric mechanisms, requiring surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for validation .
Advanced: How do structural modifications (e.g., halogen substitution) affect biological activity?
Methodological Answer:
- Iodine vs. Chlorine/Bromine: The bulky iodine atom enhances lipophilicity and π-stacking interactions, potentially improving blood-brain barrier penetration.
- Methyl Group on Phenyl Ring: Steric effects may hinder binding to flat enzyme pockets.
QSAR studies on analogs (e.g., replacing iodine with fluorine) show altered IC₅₀ values against kinases, suggesting halogen size and electronegativity critically influence target engagement .
Advanced: What crystallographic insights inform reactivity or polymorphism risks?
Methodological Answer:
Crystal packing analysis (e.g., via Acta Crystallographica data) reveals intermolecular interactions:
- Hydrogen Bonds: Between amide NH and carbonyl groups stabilize the lattice.
- Iodine Interactions: Halogen bonding with π-systems may influence solubility.
Polymorphism risks are assessed by comparing simulated vs. experimental PXRD patterns. For example, related benzamides exhibit multiple forms due to rotational freedom in the aryl-amide bond .
Advanced: What mechanisms underpin its biological activity (e.g., anticancer or neuroprotective effects)?
Methodological Answer:
Proposed mechanisms include:
- Enzyme Inhibition: Competitive binding to ATP pockets in kinases (e.g., BCR-ABL), supported by docking studies.
- Receptor Modulation: Allosteric modulation of G-protein-coupled receptors (GPCRs), validated via cAMP assays.
In neuroprotection, reduced neuroinflammation markers (e.g., TNF-α, IL-6) in rodent models suggest NF-κB pathway inhibition .
Basic: What analytical methods quantify this compound in biological matrices?
Methodological Answer:
- HPLC-UV/Vis: Using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA).
- LC-MS/MS: Enhances sensitivity for low-concentration pharmacokinetic studies (LOQ ~10 ng/mL).
- Internal Standards: Stable isotope-labeled analogs (e.g., ¹³C₆-iodobenzamide) correct for matrix effects .
Advanced: How do stability profiles under varying pH and temperature guide formulation?
Methodological Answer:
- pH Stability: Degrades rapidly in alkaline conditions (pH >9) via amide hydrolysis. Acidic conditions (pH <3) preserve integrity.
- Thermal Stability: Decomposes above 150°C (TGA data). Lyophilization is recommended for long-term storage.
Accelerated stability studies (40°C/75% RH for 6 months) confirm no significant degradation when protected from light .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
